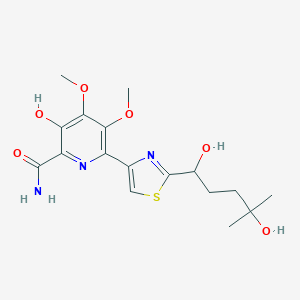

Karnamicin A2

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122535-49-3 |

|---|---|

Molecular Formula |

C17H23N3O6S |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

6-[2-(1,4-dihydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |

InChI |

InChI=1S/C17H23N3O6S/c1-17(2,24)6-5-9(21)16-19-8(7-27-16)10-13(25-3)14(26-4)12(22)11(20-10)15(18)23/h7,9,21-22,24H,5-6H2,1-4H3,(H2,18,23) |

InChI Key |

XOGKIJDMWFVEFA-UHFFFAOYSA-N |

SMILES |

CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |

Canonical SMILES |

CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |

Origin of Product |

United States |

Microbial Producers and Cultivation for Karnamicin A2 Research

Producing Actinobacterial Strains

Two key actinobacterial strains have been identified as producers of karnamicins, including Karnamicin A2. These are Saccharothrix aerocolonigenes and Lentzea rhizosphaerae.

Saccharothrix aerocolonigenes (Strain No. N806-4)

The initial discovery of the karnamicin complex was from the fermentation broth of the actinobacterium Saccharothrix aerocolonigenes strain N806-4. wikipedia.orgfishersci.fi This strain was the first identified source of these novel antibiotic compounds. dsmz.deamericanelements.com Research has shown that S. aerocolonigenes produces a variety of karnamicin components, and a total of fifteen, including A1, A2, A3, and others, have been isolated from its culture broth. americanelements.com The producing organism was identified based on its formation of fragmenting substrate mycelia and aerial mycelia that merge to form aerial colonies. nih.gov

Lechevalieria rhizosphaerae (Reclassified as Lentzea rhizosphaerae) NEAU-A2

More recently, a novel actinomycete, strain NEAU-A2, was isolated from the rhizosphere soil of wheat (Triticum aestivum L.). fishersci.cafishersci.dk Phylogenetic analysis based on its 16S rRNA gene sequence initially placed it within the genus Lechevalieria, and it was named Lechevalieria rhizosphaerae. fishersci.caereztech.com This strain was also found to produce a series of karnamicins, designated E1 through E6. guidetopharmacology.orgwikipedia.orgfishersci.se

Subsequent taxonomic evaluation, adhering to the International Code of Nomenclature of Prokaryotes, led to the reclassification of Lechevalieria rhizosphaerae to Lentzea rhizosphaerae. ereztech.com This gram-positive, aerobic, and mesophilic bacterium is now a significant source for karnamicin research. fishersci.dkereztech.com

Optimization of Fermentation and Culture Conditions for Research Yields

To produce karnamicins for research, particularly from Lentzea rhizosphaerae NEAU-A2, a specific two-stage fermentation process is employed to maximize yields. wikipedia.org

The process begins with the cultivation of the mycelium on an agar (B569324) plate, followed by the development of a seed culture. This seed culture is then used to inoculate a larger production medium.

Seed Culture Preparation: The mycelium of L. rhizosphaerae NEAU-A2 is first grown on ISP3 agar plates. wikipedia.org It is then inoculated into baffled Erlenmeyer flasks containing a seed medium, Tryptone Soy Broth (TSB). wikipedia.orgneogen.com This seed culture is cultivated for approximately two days at 30°C on a rotary shaker. wikipedia.org

Production Fermentation: A portion of the seed culture is transferred to larger Erlenmeyer flasks containing the production medium. wikipedia.org The fermentation is carried out for about one week at 30°C on a rotary shaker. wikipedia.org

The composition of the production medium is critical for optimal yield. A typical medium consists of a balanced mixture of carbon sources, nitrogen sources, and essential minerals. wikipedia.org

| Component | Concentration (w/v) | Purpose |

| Soluble Starch | 0.5% | Carbon Source |

| Tryptone | 0.2% | Nitrogen Source |

| Glucose | 1% | Carbon Source |

| Yeast Extract | 0.2% | Nitrogen Source, Vitamins, Growth Factors |

| Sodium Chloride (NaCl) | 0.4% | Osmotic Balance |

| Dipotassium Phosphate (K₂HPO₄·3H₂O) | 0.05% | Buffering Agent, Phosphate Source |

| Magnesium Sulfate (MgSO₄·7H₂O) | 0.05% | Source of Magnesium Ions |

| Calcium Carbonate (CaCO₃) | 0.2% | pH Stabilizer |

Table 1: Composition of Production Medium B for Lentzea rhizosphaerae NEAU-A2. wikipedia.org

For specific studies, such as isotopic labeling experiments, the process is slightly modified. The seed culture is grown for 30 hours before being transferred to the production medium. wikipedia.org The culture is then incubated at 30°C on a rotary shaker at 220 rpm. wikipedia.org After a week of fermentation, the broth is processed to extract the karnamicin compounds. wikipedia.org

Biosynthesis of Karnamicin A2

Overview of the Biosynthetic Pathway

The creation of Karnamicin A2 is orchestrated by a dedicated set of genes, which direct a multi-step enzymatic process to build its complex structure.

Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Assembly Line

The core scaffold of this compound is assembled by a remarkable hybrid enzyme system known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) assembly line. thegoodscentscompany.comepa.govnih.govnih.gov These large, multifunctional enzymes are organized in a modular fashion, where each module is responsible for a specific step in the construction of the molecule. knime.com In this assembly line, simple building blocks, such as acyl-CoAs and amino acids, are linked together in a programmed sequence of condensation reactions. knime.com

The process is initiated on the PKS module, which iteratively synthesizes a polyketide chain. fishersci.ca This is followed by the NRPS module, which incorporates specific amino acids into the growing molecule. fishersci.canih.gov A key enzyme in this process is the PKS-NRPS hybrid, KnmA2, which plays a crucial role in constructing the pyridine (B92270) ring found in the karnamicin structure. nih.gov This hybrid system works in concert with other enzymes, including two flavoprotein monooxygenases (KnmB1 and KnmB2) and a methyltransferase (KnmF), to assemble the characteristic fully substituted hydroxypyridine core of the karnamicins. thegoodscentscompany.com

Identification and Annotation of the knm Biosynthetic Gene Cluster (BGC)

The genetic blueprint for the this compound biosynthetic machinery is located in a specific region of the genome known as a biosynthetic gene cluster (BGC). nih.gov Through a combination of genome mining, isotopic labeling, and gene knockout experiments, the BGC responsible for karnamicin production was identified and named the knm cluster. epa.govnih.gov This cluster was discovered in the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2. epa.govnih.gov

Bioinformatic analysis of the knm BGC revealed several key genes, including knmA1, knmA2, knmA3, knmA4, and knmD, which show similarities to enzymes involved in the formation of thiazole (B1198619) and pyridine rings in other natural products. nih.gov To confirm the role of this cluster, the knmA2 gene, a putative PKS-NRPS hybrid, was inactivated. This resulted in the cessation of karnamicin production, confirming the direct involvement of the knm BGC in its biosynthesis. nih.gov A comparison of the knm BGC with the cae BGC, which is responsible for the production of the related compound caerulomycin, shows a similar organization of genes coding for the hybrid NRPS/PKS assembly line. nih.gov

Enzymatic Mechanisms in Biosynthesis

The intricate details of this compound's structure are finalized by a series of precise enzymatic modifications, particularly the hydroxylation of its pyridine ring.

Role of Pyridine Ring Flavoprotein Hydroxylases (KnmB1, KnmB2)

Two key enzymes, KnmB1 and KnmB2, are responsible for the hydroxylation of the pyridine core of the karnamicin molecule. thegoodscentscompany.comepa.govgenome.jp These enzymes belong to the group A flavoprotein monooxygenases (FPMOs), which utilize a flavin cofactor (FAD) to catalyze the insertion of an oxygen atom into their substrates. thegoodscentscompany.comgenome.jp Bioinformatic analysis revealed that both KnmB1 and KnmB2 contain the characteristic conserved domains for FAD binding. thegoodscentscompany.comgenome.jp The inactivation of the genes encoding these enzymes, knmB1 and knmB2, confirmed their essential role in the hydroxylation steps of the biosynthetic pathway. thegoodscentscompany.com

Chemo- and Regioselective Hydroxylation Processes

KnmB1 and KnmB2 perform highly specific hydroxylation reactions on the pyridine ring, a process that is crucial for the final structure and activity of this compound. thegoodscentscompany.comepa.govrcsb.org These enzymes exhibit remarkable chemo- and regioselectivity, meaning they catalyze the addition of hydroxyl groups at specific positions on the pyridine nucleus. thegoodscentscompany.comepa.govrcsb.org This precise placement of hydroxyl groups is achieved through a carefully orchestrated catalytic mechanism involving a flavin C4a-hydroperoxide intermediate. thegoodscentscompany.com The unique arrangement of amino acid residues within the active sites of KnmB1 and KnmB2 directs this specific hydroxylation, highlighting the diversity and unique regioselectivity of group A FPMOs. thegoodscentscompany.com

Active Site Residue Analysis and Distinctiveness from Other Flavoprotein Monooxygenases

While KnmB1 and KnmB2 share some structural similarities with other flavoprotein aromatic hydroxylases, such as p-hydroxybenzoate hydroxylase (PHBH), their active sites possess unique features. thegoodscentscompany.com Although they show sequence identity to enzymes like 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) and HpxO, the conserved catalytic residues found in these other enzymes could not be identified in KnmB1 and KnmB2 through sequence alignment. thegoodscentscompany.com This suggests that KnmB1 and KnmB2 employ a distinct active-site architecture for the hydroxylation of the pyridine nucleus. thegoodscentscompany.com

Molecular docking studies based on protein structures predicted by AlphaFold have provided insights into this unique architecture. thegoodscentscompany.com For instance, the side chains of Asn219 and Tyr217 in KnmB1, and Asn291 and Tyr215 in KnmB2, are predicted to act as hydrogen bond donors, which may be crucial for substrate deprotonation and oxygen activation. thegoodscentscompany.com Other residues, such as Tyr262 in KnmB1 and Phe205 in KnmB2, are also notably unique and contribute to the distinct chemo- and regioselectivity of these enzymes compared to other FPMOs. thegoodscentscompany.com

Enzymes in the knm Biosynthetic Gene Cluster

| Gene | Proposed Function | Role in Biosynthesis |

|---|---|---|

| knmA1 | Similar to thiazole ring formation enzymes | Part of the core scaffold assembly |

| knmA2 | Hybrid PKS-NRPS | Key enzyme for constructing the pyridine ring |

| knmA3 | Similar to thiazole/pyridine ring formation enzymes | Part of the core scaffold assembly |

| knmA4 | Similar to thiazole/pyridine ring formation enzymes | Part of the core scaffold assembly |

| knmD | Similar to thiazole/pyridine ring formation enzymes | Part of the core scaffold assembly |

| knmB1 | Pyridine ring flavoprotein hydroxylase (FPMO) | Regioselective hydroxylation of the pyridine core |

| knmB2 | Pyridine ring flavoprotein hydroxylase (FPMO) | Regioselective hydroxylation of the pyridine core |

| knmF | Methyltransferase | Methylation of the hydroxypyridine core |

Comparison of Active Site Residues

| Enzyme | Key Active Site Residues | Significance |

|---|---|---|

| KnmB1 | Asn219, Tyr217, Tyr262 | Unique residues for hydrogen bonding and regioselectivity |

| KnmB2 | Asn291, Tyr215, Phe205 | Unique residues for hydrogen bonding and regioselectivity |

| MHPCO / HpxO | Utilize tyrosine for hydrogen bonding | Share some homology but have different overall active site architecture |

Function of Methyltransferases (KnmF)

The enzyme KnmF is a crucial methyltransferase involved in the latter stages of this compound biosynthesis. nih.gov In vitro enzymatic assays have demonstrated that KnmF is responsible for the successive methylation of the C5- and C6-hydroxyl groups of the trihydroxypyridine core intermediate. nih.gov This putative dedicated substrate of KnmF, a trihydroxypyridine core compound (28), was synthesized to test the enzyme's activity. nih.gov Time-course analysis of the reaction with recombinantly expressed KnmF confirmed its catalytic role in yielding karnamicin E1. nih.gov

Interestingly, when the knmF gene was deleted from the producing organism, Lechevalieria rhizosphaerae NEAU-A2, the expected demethylated intermediates were not accumulated. nih.gov This lack of accumulation is likely due to the instability of the trihydroxypyridine core of the precursor, which degrades rapidly. nih.gov The assembly of the fully substituted hydroxypyridine moiety in karnamicins is a programmed process involving the sequential operation of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), two regioselective pyridine ring flavoprotein hydroxylases, and finally, the methyltransferase KnmF. nih.govresearchgate.netnih.govcolab.ws

Contribution of PKS-NRPS Hybrid Genes (e.g., knmA2) to Pyridine Ring Construction

The construction of the characteristic pyridine ring in this compound is a key biosynthetic step facilitated by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. nih.gov The gene knmA2, a putative PKS-NRPS hybrid gene within the karnamicin biosynthetic gene cluster (knm), plays a central role in this process. nih.govresearchgate.net Homologs of knmA2, such as caeA2 and colA2, have been shown to be responsible for pyridine ring construction in the biosynthesis of caerulomycin and collismycin, respectively. researchgate.netresearchgate.net

To confirm the function of knmA2, a gene knockout experiment was performed. nih.govresearchgate.net A ΔknmA2 mutant was created in L. rhizosphaerae NEAU-A2 through homologous recombination. nih.govresearchgate.net Analysis of the mutant strain revealed a complete abolishment of karnamicin production, confirming the essential role of knmA2 in the biosynthetic pathway. nih.gov It is proposed that the PKS component of KnmA2 participates in the formation of the pyridine ring, a hypothesis supported by isotopic labeling studies showing the incorporation of acetate (B1210297) units. nih.gov The KnmA2 protein, along with the acyl-CoA dehydrogenase KnmD, is speculated to work synergistically to generate the pyridine ring moiety, similar to the mechanism observed in caerulomycin and collismycin biosynthesis. nih.gov

Precursor Incorporation Studies

Isotopic Labeling Experiments (e.g., 13C-Acetate Feeding) for Carbon Origin Elucidation

Isotopic labeling studies have been instrumental in deciphering the origins of the carbon atoms in the this compound molecule. nih.gov Feeding experiments using 13C-labeled sodium acetate were conducted with the producing strain, L. rhizosphaerae NEAU-A2. nih.gov

Specifically, the following labeled precursors were used:

[1-13C] sodium acetate

[2-13C] sodium acetate

[1, 2-13C2] sodium acetate

Analysis of the major product after feeding with [1-13C] acetate showed enrichment at carbons C11, C5, C4′, and C2′. nih.gov Conversely, feeding with [2-13C] acetate resulted in enrichment at carbons C6, C1′, C3′, and C5′. nih.gov These results strongly suggest the incorporation of intact acetate units into the pyridine ring, indicating the involvement of a polyketide synthase (PKS) in its construction. nih.gov Further confirmation was obtained by feeding [1, 2-13C2] acetate. nih.gov The use of stable isotopes like 13C in pulse or pulse-chase labeling experiments is a powerful technique to trace the flow of carbon through metabolic pathways and into the final natural product. d-nb.inforesearchgate.net

| Labeled Precursor | Enriched Carbon Atoms in this compound |

|---|---|

| [1-13C] sodium acetate | C11, C5, C4′, C2′ |

| [2-13C] sodium acetate | C6, C1′, C3′, C5′ |

Analysis of Biosynthetic Intermediates

The analysis of biosynthetic intermediates provides valuable insights into the stepwise assembly of natural products. In the study of karnamicin biosynthesis, the inactivation of the gene knmE, which encodes a putative metal-dependent amidohydrolase, led to the accumulation of several metabolites. researchgate.net These compounds, identified as 20-22, were determined to be karnamicin biosynthesis intermediates that are tailored with an L-leucine residue at the C3 position. researchgate.net This finding suggests that the removal of this leucine (B10760876) group is a step in the main biosynthetic pathway.

However, attempts to isolate other intermediates have been challenging. For instance, the deletion of the knmF gene, which codes for a methyltransferase, did not result in the accumulation of the expected C5 or C6 demethylated products. nih.gov This is attributed to the inherent instability of the trihydroxypyridine core of the precursor molecule (28). nih.gov Similarly, the putative product of the enzymatic reaction involving KnmB1 and KnmB2 on the dihydroxypyridine intermediate (24) was not observed, likely due to the rapid degradation of the resulting trihydroxypyridine core. nih.gov

Genetic and Molecular Approaches in Biosynthesis Elucidation

Genome Mining and Bioinformatic Analysis

Genome mining and bioinformatic analysis have been pivotal in identifying and characterizing the biosynthetic gene cluster (BGC) responsible for karnamicin production. nih.govjmicrobiol.or.krrevista-agroproductividad.org The genome of the producing organism, Lechevalieria rhizosphaerae NEAU-A2, was sequenced and annotated. nih.gov This led to the identification of the knm biosynthetic gene cluster. nih.govresearchgate.net

Bioinformatic tools like antiSMASH are widely used to predict BGCs in microbial genomes. jmicrobiol.or.kr Analysis of the deduced protein products from the knm BGC revealed similarities to enzymes involved in the biosynthesis of other known natural products. researchgate.netresearchgate.net For example, KnmA1, KnmA2, KnmA3, KnmA4, and KnmD show homology to enzymes involved in the formation of thiazole and pyridine ring moieties in other biosynthetic pathways. researchgate.netresearchgate.net Specifically, KnmA2 shares similarity with CaeA2 and ColA2, which are involved in pyridine ring formation in caerulomycin and collismycin biosynthesis. nih.govresearchgate.net

Gene Knockout Studies for Pathway Confirmation

The initial and most telling experiment was the inactivation of knmA2, a gene predicted to encode a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). dsmz.deresearchgate.net This enzyme was hypothesized to be crucial for the assembly of the core 2,2'-bipyridine (B1663995) scaffold, a theory supported by the function of its homologs, caeA2 and colA2, in the biosynthesis of caerulomycin and collismycin, respectively. researchgate.net A mutant strain, ΔknmA2, was constructed via homologous recombination. Subsequent metabolic analysis of this mutant revealed a complete cessation of karnamicin production, providing the first direct evidence that the knm gene cluster is indeed responsible for their biosynthesis. dsmz.de

Following this initial confirmation, a series of targeted single-gene deletions were performed on other putative enzymes within the cluster to dissect their specific functions. These included knockouts of knmA1, knmB1, knmB2, knmC, knmE, and knmF. dsmz.de The results of these knockout studies are summarized below:

| Gene Knockout Mutant | Putative Enzyme Function | Effect on this compound Production | Accumulated Intermediates |

| ΔknmA2 | PKS-NRPS Hybrid | Abolished | None |

| ΔknmB1 | FAD-dependent Monooxygenase | Abolished | Compounds 35 , 36 , 37 |

| ΔknmB2 | FAD-dependent Monooxygenase | Abolished | Compounds 24 -26 , 32 , 33 |

| ΔknmC | Asparagine Synthase | Abolished | None |

| ΔknmE | Metal-dependent Amidohydrolase | Retained | Compounds 20 -22 (L-leucine-tailed intermediates) |

The inactivation of the putative monooxygenases, ΔknmB1 and ΔknmB2, led to the abolishment of karnamicin production and the accumulation of distinct sets of intermediates. dsmz.de This strongly suggested their involvement in the sequential hydroxylation of the pyridine core. Similarly, the ΔknmC mutant's inability to produce karnamicins implicated the asparagine synthase in a key transamination step. dsmz.de

Interestingly, the knockout of the amidohydrolase gene, ΔknmE, did not stop karnamicin production. Instead, it led to the accumulation of novel intermediates (20-22 ) that were identified as karnamicins still bearing an L-leucine residue. dsmz.de This finding was crucial in revealing that an L-leucine unit is incorporated during the assembly process and later cleaved by the KnmE enzyme in a post-assembly tailoring step. dsmz.de Collectively, these gene knockout studies, through the analysis of abolished production and accumulated shunt products, have provided a detailed, experimentally-supported model of the this compound biosynthetic pathway. dsmz.de

Heterologous Expression Systems for Enzymatic Characterization

To complement in vivo gene knockout studies and to definitively characterize the function of specific enzymes, heterologous expression systems have been employed. This strategy involves transferring the gene or genes of interest from the native producer, Lechevalieria rhizosphaerae, into a well-characterized host organism that does not naturally produce the compounds. Streptomyces albus J1074, a widely used host for expressing secondary metabolite gene clusters, was selected for these studies. dsmz.de

The entire knm biosynthetic gene cluster, contained on a cosmid (p5C1), was successfully expressed in S. albus J1074. dsmz.de The heterologous host subsequently produced karnamicins, confirming that the cloned gene cluster is complete and sufficient for biosynthesis. This whole-cluster expression provides a robust platform for further genetic manipulation and for potentially improving yields. dsmz.de

Heterologous expression was also instrumental in dissecting the roles of the tailoring enzymes, particularly the flavoprotein monooxygenases (FPMOs) KnmB1 and KnmB2, and the methyltransferase KnmF. dsmz.de While single-gene knockouts in the native strain had pointed to their functions, in vitro assays using purified enzymes expressed heterologously provided conclusive evidence. For instance, gene inactivation of knmB2 in the heterologous host S. albus 5C1 led to the accumulation of the same intermediates observed in the native mutant, validating the heterologous system's fidelity. dsmz.de

Furthermore, a gene complementation experiment was performed in which a knockout mutant created in the heterologous host (S. albus 5C1-ΔknmC) had its karnamicin production restored by the re-introduction of a functional copy of the knmC gene. dsmz.de This type of experiment confirms that the observed phenotype is directly due to the inactivated gene.

Perhaps most significantly, heterologous expression enabled the in vitro reconstruction of specific pathway steps. Researchers were able to express and purify KnmB1, KnmB2, and KnmF. An enzymatic assay was then conducted by incubating one of the accumulated intermediates from a knockout mutant (compound 24 ) with the purified KnmB1 enzyme in the presence of KnmB2 and KnmF. dsmz.de HPLC analysis of the reaction mixture showed the successful conversion of the intermediate into Karnamicin E1 (1 ) and a monomethylated intermediate (30 ). dsmz.de This experiment elegantly demonstrated the precise function and interplay of these three enzymes in the final hydroxylation and methylation steps that decorate the karnamicin core, a level of detail difficult to achieve through in vivo studies alone. dsmz.de

Molecular Mechanism of Action

Angiotensin-Converting Enzyme (ACE) Inhibition

Overview of the Renin-Angiotensin System (RAS) and ACE Function

The renin-angiotensin system (RAS) or renin-angiotensin-aldosterone system (RAAS) is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. elsevier.eswikipedia.org The system is initiated by the release of renin from the kidneys in response to reduced renal blood flow. wikipedia.org Renin, a proteolytic enzyme, cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. wikipedia.orgcvphysiology.com

Angiotensin-converting enzyme (ACE) is a central component of the RAS. physiology.org It is a peptidase that plays a pivotal role in blood pressure regulation. researchgate.net ACE is found in various tissues, but it is particularly abundant on the surface of vascular endothelial cells, especially in the lungs. wikipedia.orgcvphysiology.com The primary function of ACE is to convert the inactive decapeptide, angiotensin I, into the potent vasoconstrictor, angiotensin II. ahajournals.orgwikipedia.org

Enzymatic Hydrolysis by ACE (Angiotensin I to Angiotensin II, Bradykinin Degradation)

ACE catalyzes the hydrolysis of angiotensin I by removing a dipeptide from its C-terminus, resulting in the formation of the octapeptide angiotensin II. wikipedia.org Angiotensin II exerts powerful vasoconstrictive effects, leading to an increase in blood pressure. mayoclinic.org It also stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention, further contributing to elevated blood pressure. wikipedia.org

Potency of Karnamicins as ACE Inhibitors (IC50 Values in Research Context)

Karnamicins have demonstrated significant inhibitory activity against angiotensin-converting enzyme. Research has shown that various karnamicins exhibit a range of potencies, with IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half) in the micromolar range. researchgate.netnih.gov Specifically, studies on a series of karnamicins, designated E1-E6, revealed IC50 values for ACE inhibition ranging from 0.24 to 5.81 μM. researchgate.netnih.gov This level of potency suggests that karnamicins, including Karnamicin A2, have the potential to be effective ACE inhibitors.

In Silico Studies of ACE-Karnamicin A2 Interactions

Computational methods have been employed to investigate the interaction between this compound and ACE at a molecular level, providing valuable insights into the binding mechanism.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.gov In the context of this compound, docking simulations have been utilized to understand how it binds to the active site of ACE. nih.gov These simulations help to visualize the potential binding mode and identify the key amino acid residues within the enzyme's active site that interact with the inhibitor. frontiersin.orgfrontiersin.org The binding affinity and the stability of the ACE-Karnamicin A2 complex are influenced by various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netfrontiersin.org Such studies are crucial for elucidating the structural basis of the inhibitory activity of karnamicins. nih.govnih.gov

AlphaFold Protein Structure Predictions of Target Enzymes

Computational Alanine (B10760859) Scanning Mutagenesis for Key Residue Identification

Computational alanine scanning mutagenesis is a powerful in-silico method used to identify key amino acid residues—often termed "hot spots"—at the interface of a protein-ligand complex that are critical for binding. This technique systematically mutates residues at the binding site to alanine and calculates the change in binding free energy (ΔΔG_binding). A significant increase in this value upon mutation indicates that the original residue plays a crucial role in the interaction.

While specific computational alanine scanning mutagenesis studies on this compound are not extensively available in the public domain, the methodology provides a framework for how such an investigation would be conducted. Based on studies of other inhibitors interacting with the Angiotensin-Converting Enzyme (ACE), key residues within the ACE active site are known to be critical for inhibitor binding. These often include residues within the S1 and S2 pockets and those coordinating with the zinc ion. ijisrt.com

A hypothetical computational alanine scanning analysis for the this compound-ACE complex would likely identify several key residues. The following table illustrates potential key residues in the ACE active site and their likely contribution to the binding of an inhibitor like this compound, based on interactions observed with other ACE inhibitors.

| ACE Residue | Location/Subsite | Potential Interaction with this compound | Predicted ΔΔG_binding (kcal/mol) upon mutation to Alanine |

| HIS383 | S1 pocket, Zinc ligand | Hydrogen bonding, coordination with Zinc | > 4 |

| GLU384 | S1 pocket | Hydrogen bonding | 2 - 4 |

| HIS513 | S2 pocket, Zinc ligand | Hydrogen bonding, coordination with Zinc | > 4 |

| LYS511 | S1' pocket | Hydrogen bonding, electrostatic interactions | 2 - 4 |

| TYR520 | S2' pocket | Hydrophobic interactions, hydrogen bonding | 2 - 4 |

| TYR523 | S1 pocket | Hydrogen bonding | 2 - 4 |

| GLU162 | - | Hydrogen bonding | 1 - 2 |

| GLN281 | S1 pocket | Hydrogen bonding | 1 - 2 |

This table is illustrative and based on the known interactions of other inhibitors with ACE. The predicted ΔΔG values are hypothetical and would require specific computational studies for this compound for validation.

The analysis would proceed by generating a 3D model of the this compound-ACE complex through molecular docking. Subsequently, molecular dynamics (MD) simulations would be run for the wild-type complex and for each alanine mutant. The binding free energy for each system would then be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). The difference in binding free energy between the wild-type and the mutant (ΔΔG_binding = ΔG_mutant - ΔG_wild-type) would quantify the importance of each residue. Residues with a high ΔΔG_binding value would be considered critical for the binding of this compound.

Molecular Dynamics Simulations for Binding Stability Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the stability of a ligand-receptor complex and the nature of their interactions at an atomic level.

Analysis of the MD trajectory would focus on several parameters to assess binding stability:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored. A stable RMSD for both suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. Fluctuations in the RMSD of the ligand could indicate instability or multiple binding poses. ijisrt.com

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. Residues in the active site that show reduced fluctuation upon ligand binding are likely involved in key interactions. Conversely, increased flexibility in certain regions of the protein might indicate conformational changes induced by the inhibitor.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between this compound and ACE residues would be monitored throughout the simulation. Persistent hydrogen bonds are indicative of a stable interaction and are crucial for the affinity of the inhibitor.

The following table summarizes the expected outcomes from an MD simulation of a stable this compound-ACE complex:

| Parameter | Expected Observation for a Stable Complex | Interpretation |

| RMSD (Protein) | Plateau after an initial increase, with low fluctuations (< 3 Å) | The overall protein structure is stable. |

| RMSD (Ligand) | Low and stable fluctuations relative to the protein binding pocket | This compound remains stably bound in the active site. |

| RMSF | Reduced fluctuations for residues in the binding pocket | These residues are likely involved in key interactions with this compound. |

| Radius of Gyration (Rg) | Remains relatively constant | The binding of this compound does not cause significant conformational changes or unfolding of the ACE protein. |

| Hydrogen Bonds | Consistent formation of key hydrogen bonds with active site residues | Strong and specific interactions contribute to the binding affinity and stability of the complex. |

These simulations would provide a dynamic picture of the binding of this compound to ACE, complementing the static information obtained from molecular docking and confirming the stability of the predicted binding mode.

Comparative Analysis with Other Classes of ACE Inhibitors (Mechanistic Insights)

This compound, as a natural product, can be mechanistically compared to other classes of synthetic ACE inhibitors to understand its unique or shared features. The major classes of ACE inhibitors are categorized based on the chemical moiety that interacts with the zinc ion in the ACE active site.

| Class of ACE Inhibitor | Zinc-Binding Group | Key Mechanistic Features | Examples |

| Sulfhydryl-containing | Sulfhydryl (-SH) | The first class of ACE inhibitors. The sulfhydryl group forms a strong coordinating bond with the zinc ion. researchgate.net | Captopril |

| Dicarboxylate-containing | Carboxylate (-COOH) | These are prodrugs that are hydrolyzed in vivo to their active diacid form. The two carboxylate groups interact with the zinc ion and other active site residues. researchgate.net | Enalapril, Lisinopril, Ramipril |

| Phosphonate-containing | Phosphonate (B1237965) (-PO(OH)2) | The phosphonate group mimics the tetrahedral transition state of peptide hydrolysis, leading to potent inhibition. researchgate.net | Fosinopril |

| Natural Products | Various (e.g., peptides, polyphenols) | Often act as competitive or non-competitive inhibitors. Their interactions can be diverse, involving hydrogen bonds, hydrophobic interactions, and sometimes chelation of the zinc ion. mdpi.com | This compound, Casokinins, Lactokinins |

Mechanistic Insights for this compound:

Karnamicins are characterized by a unique hydroxypyridine and thiazole (B1198619) moiety. nih.govnih.gov The mechanism of ACE inhibition by this compound is likely to involve the following:

Zinc Coordination: The nitrogen and oxygen atoms in the hydroxypyridine ring or other functional groups of this compound could potentially coordinate with the catalytic zinc ion in the ACE active site, similar to how the carboxylate or sulfhydryl groups of synthetic inhibitors function.

Hydrogen Bonding Network: The various hydroxyl and amide groups on the this compound structure would be expected to form a network of hydrogen bonds with key residues in the ACE active site, such as HIS383, GLU384, and TYR523.

Hydrophobic Interactions: The alkyl side chains of this compound would likely engage in hydrophobic interactions with nonpolar residues in the S1 and S2 pockets of ACE, contributing to its binding affinity.

Compared to synthetic inhibitors, natural products like this compound may exhibit different kinetic profiles (e.g., competitive, non-competitive, or mixed-type inhibition) and may interact with allosteric sites on the enzyme, in addition to the active site. The complexity of their structure allows for a wider range of potential interactions. While synthetic inhibitors are often designed to mimic the transition state of the substrate, natural inhibitors may have evolved to fit into the active site in a different manner.

Exploration of Other Potential Molecular Targets and Pathways (if any identified through research)

Research into the biological activities of karnamicins has primarily focused on their potent ACE inhibitory effects. nih.govnih.gov As a relatively newly discovered class of natural products, their full pharmacological profile is still under investigation.

To date, there is no significant published research identifying other specific molecular targets or pathways for this compound beyond its action on the renin-angiotensin system via ACE inhibition. The initial characterization of karnamicins found only weak antibacterial and antifungal activities. nih.gov

However, it is common for natural products to exhibit pleiotropic effects, meaning they can interact with multiple targets. Future research on this compound could explore other potential activities, such as:

Antioxidant activity: Many natural products with phenolic or heterocyclic structures possess antioxidant properties.

Anti-inflammatory effects: Inhibition of other enzymes involved in inflammatory pathways could be a possibility.

Effects on other metalloproteinases: Given its ability to interact with the zinc-containing ACE, this compound could potentially inhibit other zinc-dependent enzymes.

Further studies, including target fishing experiments, differential gene expression analysis, and broader pharmacological screening, would be necessary to identify any additional molecular targets and pathways for this compound.

Synthetic and Semisynthetic Methodologies

Total Synthesis Strategies for Karnamicin A2 Analogues

While a specific total synthesis for this compound has not been detailed in the reviewed literature, the synthesis of the closely related analogue, Karnamicin B1, provides a blueprint for accessing this class of molecules. These strategies focus on the controlled assembly of the substituted pyridine-thiazole scaffold.

The total synthesis of Karnamicin B1, an analogue of this compound, has been accomplished, demonstrating a viable pathway to this family of compounds. nih.gov A key strategic element involves the construction of the highly substituted pyridine (B92270) core. One successful approach utilized a ring-transformation of a corresponding furan (B31954) derivative to create a partially methylated trihydroxy pyridine. colab.ws This was followed by the regioselective introduction of the necessary substituents.

The assembly of the complete molecule relies on several key transformations:

Palladium-Catalyzed Coupling Reactions: These reactions are crucial for connecting the different fragments of the molecule. The chemistry of coupling various pyridine, thiazole (B1198619), and oxazole (B20620) heterocycles using palladium catalysis has been explored in this context. colab.ws Selective palladium-catalyzed couplings on a doubly activated pyridine intermediate are a key step in building the core structure. colab.ws

Thiazole/Oxazole Formation: The synthesis of the thiazole ring, a key component of karnamicins, is another critical transformation. One related synthesis highlights a condensation reaction between a bromo ketone and an amide to form an oxazole moiety, a similar heterocyclic system. colab.ws

Biosynthetic Pathway Inspiration: Insights from the natural biosynthesis of karnamicins in Lechevalieria rhizosphaerae NEAU-A2 reveal a programmed assembly. nih.govresearchgate.netresearchgate.net This pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) named KnmA2, which constructs the pyridine ring. nih.govresearchgate.net This is followed by post-modification steps catalyzed by other enzymes. researchgate.net

A primary challenge in the synthesis of this compound and its analogues is achieving the correct regioselectivity on the polysubstituted pyridine ring.

Regiocontrol in Substitution: The synthesis of Karnamicin B1 required the regioselective introduction of substituents at the 2- and 6-positions. This was achieved using Meisenheimer-type reactions. colab.ws The inherent reactivity of the pyridine ring must be carefully controlled to ensure substituents are added at the desired positions.

Enzymatic Regioselectivity: The challenge of regiocontrol is underscored by the biosynthetic pathway, where nature employs highly specific enzymes. nih.govresearchgate.net Two flavoprotein monooxygenases, KnmB1 and KnmB2, are responsible for the chemo- and regioselective hydroxylation of the pyridine nucleus at specific positions. nih.gov These enzymes utilize phylogenetically distinct active-site residues to direct the oxidation, a level of control that is difficult to replicate in traditional organic synthesis. nih.govresearchgate.net

Key Transformations and Reaction Pathways

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives are driven by the goal of understanding and optimizing the compound's biological activity, particularly as angiotensin-converting enzyme (ACE) inhibitors. nih.govcjnmcpu.com

The rational design of this compound analogues is primarily guided by structure-activity relationship (SAR) data obtained from natural congeners and synthetic derivatives. The main principle is to modify specific parts of the molecule to enhance potency and selectivity.

Side-Chain Modification: The various naturally occurring karnamicins (e.g., E1-E6) differ in the structure of the side chain attached to the thiazole ring. nih.gov These structural variations lead to a range of ACE inhibitory activities, with IC50 values from 0.24 to 5.81 μM. nih.govcjnmcpu.com This indicates that the side chain is a critical determinant of biological activity and a primary target for modification.

Conformational Constraint: In the broader field of antibiotic analogues, such as for kanamycin, tethering different parts of the molecule to create more rigid, conformationally constrained derivatives is a known strategy. nih.gov While not yet reported for karnamicins, this principle could be applied to explore the optimal three-dimensional structure for receptor binding.

Mimicking Natural Intermediates: The design can also be inspired by the biosynthetic pathway. Creating analogues that resemble biosynthetic intermediates or shunt products can provide valuable probes for understanding enzymatic mechanisms and biological targets. researchgate.net

A toolbox of modern synthetic reactions is available to create a diverse library of this compound analogues for biological screening.

Palladium-Catalyzed Reactions: This class of reactions is paramount for structural diversification. Buchwald-Hartwig amination allows for the coupling of various amines with aryl halides, providing a route to modify the amine-containing portions of the molecule or to build the core itself. uwindsor.ca Suzuki-Miyaura coupling can be used to form carbon-carbon bonds, for instance, by coupling different boronic acids to a halogenated karnamicin scaffold to introduce a wide array of side chains. rsc.org These methods are noted for their versatility, reliability, and broad substrate scope. uwindsor.carsc.org

Amide Coupling: The carboxamide group at the 6-position of the pyridine ring is an ideal handle for modification via amide coupling reactions. Standard coupling reagents (e.g., DCC, HATU) or more advanced catalytic methods can be used to couple a variety of amines to a karnamicin carboxylic acid precursor, allowing for systematic exploration of the R-group at this position. chemrxiv.orgacs.org This approach is a cornerstone of medicinal chemistry for generating libraries of related compounds. researchgate.netacs.org

Rational Design Principles for Modulating Biological Activity

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. automate.video For karnamicins, these studies have focused on their activity as angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. nih.govjacc.org

The discovery of several natural karnamicin analogues (E1-E6) from Lechevalieria rhizosphaerae NEAU-A2 has provided crucial preliminary SAR data. nih.govcjnmcpu.com These compounds share the same core hydroxypyridine-thiazole structure but differ in the alkyl side chain attached to the thiazole moiety. By comparing their structures with their ability to inhibit ACE, key insights can be drawn.

The table below summarizes the ACE inhibitory activity for a selection of naturally occurring karnamicins.

| Compound | Side Chain (R) Structure | IC50 (μM) for ACE Inhibition |

|---|---|---|

| Karnamicin E1 | -CH2CH2COCH2CH3 | 0.24 |

| Karnamicin E2 | -CH2CH2COCH3 | 0.54 |

| Karnamicin E3 | -CH2CH2CH(OH)CH2CH3 | 0.31 |

| Karnamicin E4 | -CH2CH2CH(OH)CH3 | 0.89 |

| Karnamicin E5 | -CH2CH2COOH | 5.81 |

| Karnamicin E6 | -CH2CH2CONH2 | 1.58 |

The nature of the side chain has a profound impact on ACE inhibitory activity.

The presence of a ketone group in the side chain (Karnamicins E1 and E2) is associated with high potency. nih.gov

Karnamicin E1, with an ethyl ketone, is the most potent inhibitor in this series (IC50 = 0.24 µM), suggesting that the length of the alkyl group on the ketone influences activity. nih.gov

Reduction of the ketone to a secondary alcohol (Karnamicins E3 and E4) retains significant activity, although it is slightly reduced compared to the corresponding ketones. nih.gov

Replacing the ketone with a carboxylic acid (Karnamicin E5) dramatically decreases activity by more than 20-fold compared to the most potent analogue, indicating that a polar, acidic group is detrimental to binding. nih.gov

An amide group (Karnamicin E6) results in intermediate potency, suggesting that while polarity is tolerated, the specific hydrogen bonding and steric profile of the amide are less optimal than a ketone. nih.gov

These findings highlight that the side chain's size, polarity, and hydrogen-bonding capacity are critical for effective ACE inhibition by the karnamicin scaffold. nih.gov

Systematic Modification and Evaluation of Structural Motifs

The systematic evaluation of this compound's structural motifs has been primarily informed by the discovery and comparative analysis of its naturally occurring analogs, particularly the karnamicins E1 through E6. nih.gov These compounds, isolated from the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2, share the core hydroxypyridine-thiazole skeleton with this compound but feature variations in their peripheral chemical groups. nih.govnih.gov By correlating these structural differences with their respective angiotensin-converting enzyme (ACE) inhibitory activities, researchers have begun to delineate the contributions of various parts of the molecule to its biological function.

The karnamicins E1-E6, alongside other related natural products, possess a unique and complex architecture characterized by a fully substituted hydroxypyridine and a thiazole moiety. nih.govnih.gov The variations among these natural analogs, although not the result of deliberate synthesis, offer a "natural library" for preliminary structure-activity relationship (SAR) studies. The ACE inhibitory activities of these compounds have been determined, with IC50 values ranging from 0.24 to 5.81 μM, indicating that even minor modifications to the periphery of the karnamicin scaffold can significantly impact its potency. nih.gov

The following table summarizes the ACE inhibitory activities of the naturally occurring karnamicin analogs, which provides a basis for understanding the importance of different structural features.

| Compound | IC50 (μM) for ACE Inhibition |

|---|---|

| Karnamicin E1 | 0.24 |

| Karnamicin E2 | 0.35 |

| Karnamicin E3 | 1.12 |

| Karnamicin E4 | 2.58 |

| Karnamicin E5 | 4.33 |

| Karnamicin E6 | 5.81 |

This table is generated based on the data from the referenced source and is for illustrative purposes. nih.gov

Analysis of these findings suggests that the substituents on the pyridine and thiazole rings, as well as the nature of the side chains, play a crucial role in the interaction with the ACE active site. Although specific details on synthetic modifications of this compound are not yet widely published, the existing data on its natural congeners provide a clear roadmap for future synthetic and semisynthetic efforts. These would likely involve the targeted alteration of the hydroxypyridine and thiazole moieties to probe the electronic and steric requirements for optimal ACE inhibition.

Identification of Pharmacophores for Enhanced Activity

The identification of the pharmacophore for the ACE inhibitory activity of the karnamicin class of compounds is an ongoing area of investigation, primarily driven by computational modeling and comparison with known ACE inhibitors. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For ACE inhibitors, well-established pharmacophores typically include features that interact with the key active site residues of the enzyme, particularly the zinc ion cofactor. drugdesign.org

Based on the structures of the active karnamicin analogs, the key pharmacophoric features are believed to reside in the unique pyridine-thiazole hybrid core. nih.gov This bicyclic system, with its specific pattern of substitution, likely presents the necessary geometry and electronic properties to bind effectively to the ACE active site. Molecular docking studies, though not extensively detailed in the public domain for this compound itself, have been instrumental in understanding the binding modes of other ACE inhibitors and can be extrapolated to this novel scaffold. nih.gov

The core pharmacophoric elements of karnamicins are thought to include:

A metal-chelating group: The arrangement of heteroatoms in the hydroxypyridine and thiazole rings may allow for coordination with the essential zinc ion in the ACE active site. This interaction is a hallmark of many potent ACE inhibitors.

Hydrogen bond donors and acceptors: The hydroxyl and amide functionalities present on the karnamicin scaffold are likely involved in forming critical hydrogen bonds with amino acid residues in the enzyme's active site, contributing to binding affinity and specificity. nih.gov

Hydrophobic/lipophilic regions: The alkyl and other nonpolar substituents on the core structure likely engage in hydrophobic interactions with corresponding pockets in the enzyme, further anchoring the inhibitor.

Analytical Methodologies for Research on Karnamicin A2

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is a cornerstone technique for separating individual compounds from complex mixtures, a critical first step in natural product research. nih.gov Its application is twofold: assessing the metabolic profile of the producing organism and purifying the target compounds to a high degree.

High-Performance Liquid Chromatography (HPLC) is indispensable for the initial analysis of metabolic extracts from fermentation cultures of Lechevalieria rhizosphaerae NEAU-A2, the bacterium that produces karnamicins. nih.govarkat-usa.org By generating a chemical "fingerprint," HPLC allows researchers to compare the metabolic profiles of wild-type and mutant strains, guiding the discovery of new derivatives. arkat-usa.org

Following initial extraction and preliminary separation by methods like silica (B1680970) gel column chromatography, semi-preparative reverse-phase HPLC (RP-HPLC) is employed for the fine purification of individual karnamicins. nih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water. nih.gov For instance, the isolation of various karnamicins (compounds 1-11) from strain NEAU-A2 was achieved through multi-step semi-preparative HPLC protocols. nih.gov

| Target Compound(s) | Chromatography Step | HPLC Conditions (Mobile Phase Gradient) | Result |

|---|---|---|---|

| Karnamicin E2 (2), E5 (5), E6 (6) | Fraction A Purification | 50% CH₃CN in H₂O (0-40 min), 55% CH₃CN in H₂O (40.1-60 min), 70% CH₃CN in H₂O (60.1-70 min) | Isolation of pure compounds 2, 5, and 6. nih.gov |

| Karnamicin E3 (3), E4 (4) | Sub-fraction A-52 min Purification | Isocratic 44% CH₃CN in H₂O | Isolation of pure compounds 3 and 4. nih.gov |

| Karnamicin (7) | Fraction D Purification | 35% CH₃CN in H₂O (0-28 min), 40% CH₃CN in H₂O (28.1-43 min) | Isolation of pure compound 7. nih.gov |

Spectroscopic Methods for Structural Elucidation in Research

Once a compound is purified, spectroscopic methods are used to determine its precise chemical structure, including the connectivity of atoms and their spatial arrangement. sci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like karnamicins. It provides detailed information about the carbon-hydrogen framework. sci-hub.se

¹H NMR: Identifies the different types of hydrogen atoms (protons) in the molecule and their immediate electronic environment.

¹³C NMR: Identifies the different types of carbon atoms in the molecule. Isotopic labeling studies, such as feeding the culture with ¹³C-labeled acetate (B1210297), can be used to trace the biosynthetic origin of the carbon skeleton. nih.gov

2D NMR: Techniques like ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular puzzle. COSY reveals which protons are coupled (i.e., are on adjacent carbons), while HMBC shows correlations between protons and carbons that are two to three bonds away. nih.gov

In the structural elucidation of Karnamicin E1, 2D NMR was pivotal. nih.gov HMBC cross-peaks revealed the presence of a 4-hydroxy-5,6-dimethoxy-pyridinecarboxamide moiety by showing correlations from the methoxy (B1213986) protons (O-Me) to their attached carbons on the pyridine (B92270) ring and from the amide proton (NH) to a neighboring carbon. nih.gov Further HMBC correlations established the connection to the thiazole (B1198619) ring, completing the structural assignment. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its molecular formula. nih.gov This is a critical step that distinguishes between compounds with the same nominal mass but different elemental compositions.

For example, the molecular formula of Karnamicin E1 was established as C₁₈H₂₅N₃O₄S by high-resolution electrospray ionization mass spectrometry (HRESIMS). nih.gov It yielded an [M+H]⁺ ion at an m/z of 380.1648, which corresponds to the calculated mass for the proposed formula, thereby confirming its elemental composition and the degree of unsaturation (a measure of rings and double bonds). nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by specific chemical bonds, which vibrate at characteristic frequencies. mdpi.comosi.lv For a molecule like Karnamicin A2, which possesses a thiazolyl-pyridine core, IR spectroscopy would be used to confirm the presence of key functional groups. mdpi.comorientjchem.org Expected characteristic absorption bands would include:

N-H stretching for the amide and amine groups. mdpi.com

C=O stretching for the amide carbonyl group. arkat-usa.org

C=C and C=N stretching within the aromatic pyridine and thiazole rings. mdpi.com

O-H stretching for any hydroxyl groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation

Advanced Characterization Techniques

In cases where spectroscopic data alone is insufficient for a complete and unambiguous structural assignment, especially concerning stereochemistry, more advanced techniques are employed. For complex natural products, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. nih.gov

This technique was successfully applied to a related compound, karnamicin (7), isolated from the same bacterial strain. nih.gov By obtaining a suitable crystal, researchers were able to perform an X-ray diffraction experiment. The resulting data provided the precise coordinates of every atom in the molecule, confirming its connectivity and absolute stereochemistry. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive method for determining the precise solid-state structure of a molecule. This powerful technique provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and the relative configuration of all stereogenic centers within the molecule.

For the broader karnamicin family, X-ray crystallography has been a key analytical tool. An early report on this class of antibiotics successfully identified the structure of the major component, karnamicin B2, through X-ray crystallographic analysis. This established a critical reference point for the structural architecture of related compounds within the complex.

The determination of a molecule's absolute configuration is a more challenging aspect of a crystallography experiment. It is achieved by analyzing the anomalous scattering effects of the X-ray radiation by the electrons of the atoms in a non-centrosymmetric crystal structure. The successful assignment of the true, non-inverted structure is often quantified by the Flack parameter, which should ideally refine to a value close to zero for the correct enantiomeric form. A value near 1 would indicate that the inverted structure is the correct one.

While a specific crystallographic dataset for this compound is not publicly detailed, the data obtained from such an analysis would be presented in a standardized format, as shown in the interactive table below. This table outlines the essential parameters that define the crystal structure and confirm its absolute configuration.

Interactive Table 1: Representative Crystallographic Data for a Karnamicin Compound Users can hover over the parameter names to view a description of their significance.

| Parameter | Value | Description |

| Formula | C₁₇H₂₃N₃O₆S | The molecular formula derived from the crystallographic model. |

| Crystal system | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space group | P2₁2₁2₁ | The space group defines the symmetry elements of the crystal lattice. |

| a (Å) | [value] | Unit cell dimension along the a-axis. |

| b (Å) | [value] | Unit cell dimension along the b-axis. |

| c (Å) | [value] | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between the b and c axes. |

| β (°) | 90 | Angle between the a and c axes. |

| γ (°) | 90 | Angle between the a and b axes. |

| Z | 4 | The number of molecules per unit cell. |

| Flack parameter | [e.g., 0.0(1)] | A parameter used to confirm the absolute configuration of a chiral structure. A value close to 0 with a small standard uncertainty indicates a correct assignment. |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the chirality of molecules in solution. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. This method is particularly sensitive to the stereochemical environment of chromophores—the parts of the molecule that absorb light.

In the context of this compound, which possesses chiral centers, CD spectroscopy serves as a powerful tool for confirming its absolute configuration. The Chemical Entities of Biological Interest (ChEBI) database assigns a specific stereodescriptor to this compound, indicating its absolute configuration is known. CD spectroscopy is often used to correlate the stereochemistry of a series of related natural products. Once the absolute configuration of a single member of the family is determined by X-ray crystallography (e.g., karnamicin B2), the spectra of other analogues like this compound can be compared to confirm they belong to the same stereochemical series.

A CD spectrum displays positive or negative peaks, known as Cotton effects, at specific wavelengths. The sign and magnitude of these peaks are characteristic of the spatial arrangement of the molecule's chromophores, such as the substituted pyridine and thiazole rings in this compound. By comparing the experimental CD spectrum to that of a known standard or to spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned or verified.

The data from a CD spectroscopic analysis is typically presented as a plot of molar ellipticity versus wavelength, with key data points summarized in a table.

Interactive Table 2: Representative Circular Dichroism Data Users can hover over the column headers for a description of the terms.

| Wavelength (λ) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Description |

| [e.g., 290] | [e.g., +5.0 x 10³] | A positive Cotton effect indicating the absorption of one circularly polarized light over the other at this wavelength. |

| [e.g., 250] | [e.g., -2.5 x 10³] | A negative Cotton effect, providing characteristic information about the molecule's chirality. |

Future Research Directions

Unraveling Remaining Biosynthetic Gaps and Enzyme Specificities

The biosynthetic gene cluster (BGC) responsible for producing karnamicins, designated as the knm cluster, has been identified in the rare actinobacterium Lechevalieria rhizosphaerae NEAU-A2. nih.govnih.gov Studies involving isotopic labeling and gene knockouts have proposed that the molecule's core structure is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery. nih.govnih.govnih.gov Specifically, the gene knmA2 is crucial, as its deletion completely halts the production of karnamicins. nih.govnih.gov

Despite this progress, gaps in our understanding remain. The precise sequence of post-modification steps, including hydroxylations and methylations that lead to the final structure of Karnamicin A2, requires further elucidation. For example, knockout of the putative methyltransferase gene, knmF, did not result in the accumulation of expected demethylated intermediates, suggesting these compounds may be unstable or that the pathway is more complex than currently understood. nih.gov

Future research should focus on:

In vitro characterization of each enzyme in the knm cluster to definitively establish its function.

Structural biology studies of key enzymes, such as the flavoprotein hydroxylases KnmB1 and KnmB2, to understand the molecular basis of their regioselectivity on the pyridine (B92270) ring. nih.govnih.gov

Trapping and identification of unstable intermediates to create a complete, step-by-step map of the biosynthetic pathway.

Development of Advanced Computational Models for Precise Prediction and Design

Computational methods have already proven valuable in studying karnamicins. Protein structure prediction models like AlphaFold have been used to generate structural models of the biosynthetic enzymes, which, when combined with molecular docking, offer insights into enzyme-substrate interactions and the basis for their chemo- and regioselective functions. nih.govnih.govamericanelements.comnih.gov

The next frontier is to move from prediction to proactive design. Future efforts should include:

Developing generative and probabilistic models capable of designing novel enzyme variants with altered or improved specificities. googleapis.com This could enable the creation of new karnamicin analogues by modifying the existing biosynthetic machinery.

Creating sophisticated quantitative structure-activity relationship (QSAR) models to predict the ACE inhibitory activity and other potential bioactivities of virtual karnamicin libraries.

Employing virtual screening methodologies against various biological targets to rapidly identify new potential applications for the karnamicin scaffold. nih.gov

Exploration of Novel Synthetic Routes for Diverse Analogue Libraries

While the total synthesis of Karnamicin B1 was achieved in 1997, this process involved multiple steps, including a key ring-transformation of a furan (B31954) derivative. ctdbase.org To fully explore the therapeutic potential of this molecular family, more efficient and flexible synthetic strategies are needed.

Future research should aim to:

Develop modular and convergent synthetic routes that allow for the easy introduction of chemical diversity at various positions on the karnamicin scaffold.

Utilize modern synthetic methodologies , such as C-H activation and flow chemistry, to streamline the synthesis and improve scalability.

Generate diverse analogue libraries by synthesizing conjugates of the karnamicin core with other pharmacophores, a strategy that has proven effective for other drug classes. fishersci.nlereztech.com These libraries would be invaluable for comprehensive structure-activity relationship (SAR) studies.

Identification and Validation of Additional Biological Targets

Currently, the most significant reported biological activity for the karnamicin family, including this compound, is the inhibition of the angiotensin-converting enzyme (ACE), with some analogues showing IC50 values in the low micromolar range. nih.govnih.govnih.gov This positions them as potential leads for treating hypertension and related cardiovascular diseases. nih.govnih.gov The initial discovery also noted weak antibacterial activity. nih.gov

However, the unique thiazolylpyridine structure suggests that karnamicins may interact with other biological targets. A crucial future direction is to look beyond ACE inhibition. This involves:

High-throughput screening of this compound and its analogues against large panels of enzymes, receptors, and ion channels to uncover novel bioactivities.

Cell-based phenotypic screening to identify effects on various disease models (e.g., cancer, inflammation) without a preconceived target. nih.gov

In-depth validation studies for any newly identified activities, including determining the specific molecular target and mechanism of action.

Metabolic Engineering and Synthetic Biology Approaches for Sustainable Production

The native producer, L. rhizosphaerae, may not be optimal for large-scale industrial production. The identification of the knm biosynthetic gene cluster opens the door to applying powerful metabolic engineering and synthetic biology tools for sustainable and high-yield production. nih.gov

Key future strategies include:

Heterologous expression of the entire knm gene cluster in a well-characterized, industrial-grade host organism like Streptomyces coelicolor or a yeast strain. uni-muenchen.de

Pathway optimization through techniques such as promoter engineering, ribosome binding site optimization, and gene dosage tuning to enhance metabolic flux towards karnamicin production. nih.gov

Combinatorial biosynthesis , where genes from other biosynthetic pathways are combined with the knm cluster to generate novel "unnatural" natural products.

Developing green bioprocesses that utilize precision fermentation and efficient downstream processing to create a sustainable and cost-effective production platform. uni-muenchen.denih.govnih.gov

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling

The study of karnamicin production and biosynthesis has relied on standard analytical methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). nih.gov To gain a deeper understanding of the metabolic landscape and discover new, low-abundance analogues, more advanced analytical approaches are necessary.

Future research will benefit from:

Untargeted metabolomic profiling using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). guidetopharmacology.orgwikipedia.orgfishersci.be This can provide a global snapshot of all metabolites in the producing organism, helping to identify production bottlenecks and regulatory networks. scribd.com

Advanced NMR spectroscopy techniques for detailed structural elucidation of novel analogues and for tracking metabolic fluxes using stable isotope tracers. scribd.com

Imaging mass spectrometry to visualize the spatial distribution of karnamicins and related metabolites within microbial colonies, providing insights into their physiological role.

Q & A

Q. What are the primary methodologies for isolating and purifying Karnamicin A2 from natural sources?

Isolation typically involves solvent extraction (e.g., methanol/chloroform mixtures) followed by chromatographic techniques such as reversed-phase HPLC or size-exclusion chromatography. Purity validation requires NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure and rule out contaminants . Researchers should report solvent ratios, column parameters, and detection wavelengths to ensure reproducibility.

Q. How can researchers validate the antibacterial activity of this compound in vitro?

Standard protocols include broth microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacterial strains. Controls must include reference antibiotics (e.g., vancomycin) and solvent-only blanks. Data should include triplicate measurements with standard deviations ≤10% to ensure statistical validity .

Q. What structural features of this compound contribute to its bioactivity?

Key functional groups (e.g., polyketide backbone, hydroxyl moieties) can be probed via structure-activity relationship (SAR) studies. Semi-synthetic modification (e.g., acetylation, methylation) followed by comparative bioassays helps identify critical regions. Computational modeling (e.g., molecular docking) may further elucidate binding interactions with bacterial targets like lipid II .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported MIC values for this compound across studies?

Contradictions may arise from variations in bacterial strains, culture conditions, or compound purity. A systematic review should standardize protocols:

Q. What strategies optimize the synthetic yield of this compound analogs without compromising bioactivity?

Modular synthesis approaches (e.g., combinatorial biosynthesis) allow selective modification of the polyketide synthase (PKS) domains. Yield optimization requires DoE (Design of Experiments) to test variables like fermentation pH, temperature, and precursor feeding. Bioactivity retention is monitored via time-kill assays and cytotoxicity screens (e.g., against HEK-293 cells) .

Q. How can researchers address discrepancies in cytotoxicity profiles of this compound between in vitro and in vivo models?

Discrepancies often stem from pharmacokinetic factors (e.g., plasma protein binding, metabolic clearance). A tiered approach is recommended:

- In vitro: Use primary hepatocytes and renal cells to assess organ-specific toxicity.

- In vivo: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models with LC-MS/MS quantification of tissue distribution.

- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare dose-response curves .

Q. What are the best practices for reporting NMR and crystallographic data for this compound derivatives?

- NMR: Report solvent, frequency, and referencing standards (e.g., TMS). Include full spectral assignments in supplementary materials.

- Crystallography: Deposit .cif files in public databases (e.g., CCDC). Anisotropic displacement parameters and R-factor convergence must be explicitly stated.

- Data precision: Adhere to significant figure rules (e.g., ≤3 for MICs, justified by instrument precision) .

Methodological Considerations

Q. How should researchers design a longitudinal study to evaluate resistance development against this compound?

Serial passage assays under sub-inhibitory concentrations (e.g., 1/4 MIC) for 20–30 generations, with periodic genomic sequencing (e.g., Illumina NovaSeq) to identify mutations. Include comparative RNA-seq to track efflux pump or target gene expression .

Q. What statistical methods are appropriate for analyzing synergistic effects between this compound and β-lactams?

Calculate fractional inhibitory concentration indices (FICIs) using checkerboard assays. Synergy (FICI ≤0.5) requires confirmation via Bliss independence or Loewe additivity models. Bootstrap resampling (n=10,000) can assess confidence intervals .

Q. How can researchers ensure ethical compliance in animal studies involving this compound?

Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain IACUC approval for humane endpoints (e.g., weight loss ≥20%). Include sham-treated controls and blinded outcome assessments to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.